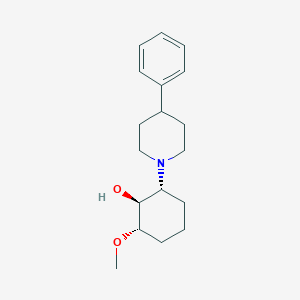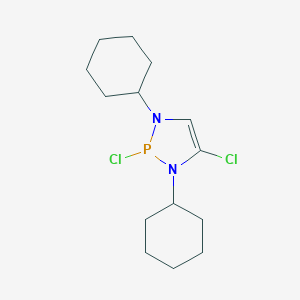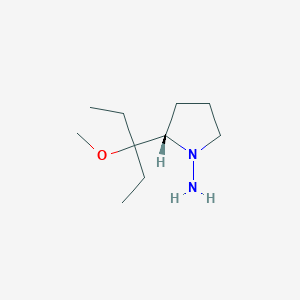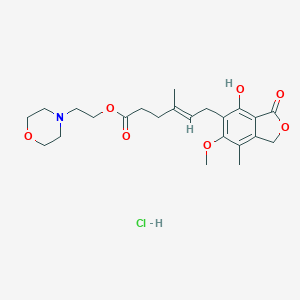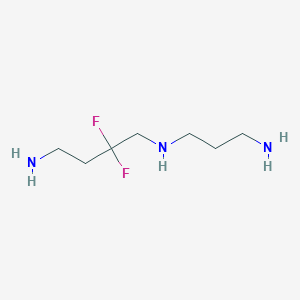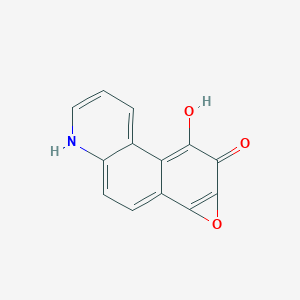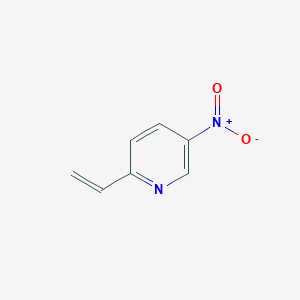
5-Nitro-2-vinylpyridine
Vue d'ensemble
Description
5-Nitro-2-vinylpyridine is a chemical compound with the formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It is a nitro compound used for research and development .
Chemical Reactions Analysis
A [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro [pyrrolidin-oxindoles] has been investigated .Applications De Recherche Scientifique
Synthesis of Uridine Derivatives : Komor et al. (2012) described a method for synthesizing 5-nitro-2-pyridyl 1-thioglycosides. These compounds are used to create uridine derivatives, which show potential as glycosyltransferase inhibitors, by linking 2-deoxyglucose and 2-deoxygalacto. This illustrates the compound's utility in synthesizing biologically active molecules (Komor et al., 2012).
Molecular Diode and Nano-Actuator : Derosa, Guda, and Seminario (2003) found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules can exhibit charge-induced conformational switching. This property makes them suitable for applications like memory devices or nano-actuators, where control of ring rotation through charging with a bias voltage is crucial (Derosa, Guda, & Seminario, 2003).
Catalysis in Hydrogenation Reactions : Xu, Xi, Shi, and Cao (2000) demonstrated that the VPy-NVP-Pd complex catalyst is effective in hydrogenating aromatic nitro compounds, with optimal activity at a specific molar ratio (Xu, Xi, Shi, & Cao, 2000).
Antibacterial Activity Monitoring : Farkas et al. (2006) reported that the catalytic reduction of 5-nitrofuran compounds by a Rh complex on poly(4-vinylpyridine) can be used to assess their antibacterial activity (Farkas et al., 2006).
Pharmaceutical Synthesis : Tabakovic and Tabaković (1999) found that crosslinked poly(vinylpyridine)-supported acids catalyze the formation of nifuroxazide, a drug for treating acute bacterial diarrhea, with high yield and purity (Tabakovic & Tabaković, 1999).
Safety And Hazards
The safety data sheet for a related compound, 2-Hydroxy-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
2-ethenyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-vinylpyridine | |
CAS RN |
119836-85-0 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

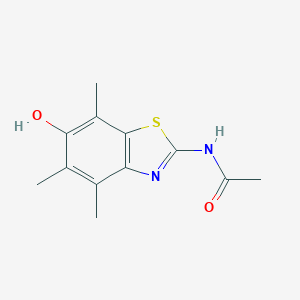
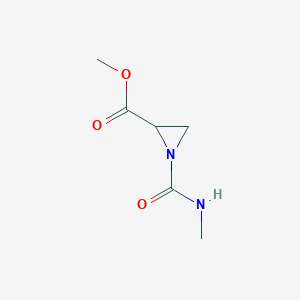
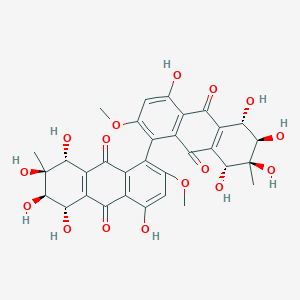
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
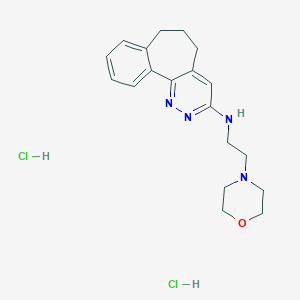
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
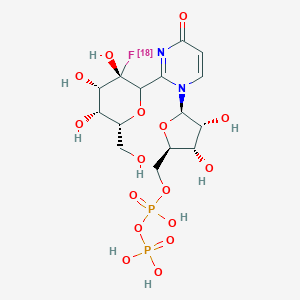
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)
